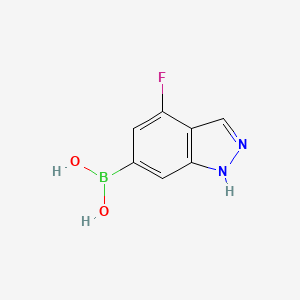

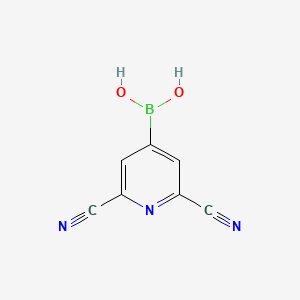

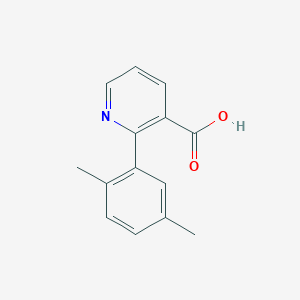

2,6-Dicyanopyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dicyanopyridine-4-boronic acid, commonly known as DCPB, is an organic compound with a wide range of applications in scientific research. DCPB belongs to the family of boronic acids, which are organic compounds with a boron atom attached to a carboxylic acid group. The boron atom acts as a Lewis acid, which can form complexes with Lewis bases such as amines and alcohols. This property makes DCPB a useful reagent in organic synthesis, as it can be used to form boronic esters, which are useful intermediates in organic synthesis. DCPB is also used in the synthesis of biologically active compounds, such as pharmaceuticals, and has been found to have interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Sensing Applications

2,6-Dicyanopyridine-4-boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound’s ability to form complexes with sugars and other diol-containing molecules makes it an excellent candidate for the detection of biological analytes.

Biological Labelling and Protein Manipulation

In the realm of biochemistry, boronic acids are employed for labelling proteins, manipulating them, and modifying their structures2,6-Dicyanopyridine-4-boronic acid can be used to label cell surface carbohydrates, providing a means to track cellular processes or to isolate specific cell types .

Therapeutic Development

The boronic acid moiety of 2,6-Dicyanopyridine-4-boronic acid is significant in the development of therapeutics. Its ability to bind to various biological molecules can be harnessed to create new drugs, particularly those targeting enzymatic pathways or cancer cells .

Separation Technologies

This compound can be applied in separation technologies due to its selective binding properties. It can be used to separate and purify glycoproteins and other diol-containing compounds in complex mixtures, which is valuable in both research and industrial processes .

Suzuki–Miyaura Cross-Coupling

2,6-Dicyanopyridine-4-boronic acid: is a potential reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for forming carbon-carbon bonds in organic synthesis, and the stability and reactivity of boronic acids make them suitable for such applications .

Material Science and Polymer Chemistry

In material science, boronic acids are incorporated into polymers for their dynamic covalent bonding capabilities2,6-Dicyanopyridine-4-boronic acid can be used to create smart materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific analytes .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 2,6-Dicyanopyridine-4-boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 2,6-Dicyanopyridine-4-boronic acid . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.

Result of Action

The result of the action of 2,6-Dicyanopyridine-4-boronic acid is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dicyanopyridine-4-boronic acid. For instance, the compound is known to be stable and environmentally benign . .

Propiedades

IUPAC Name |

(2,6-dicyanopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLTWHPZZRADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C#N)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dicyanopyridine-4-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)